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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of
CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various
mouse models of human cancer. The information compiled herein is intended to guide
researchers in designing and executing in vivo efficacy studies.

Overview of CEP-28122

CEP-28122 is an orally bioavailable small molecule inhibitor of ALK tyrosine kinase.[1][2]
Constitutive activation of ALK due to genetic alterations such as chromosomal translocations,
gene amplification, or point mutations is a known oncogenic driver in several human cancers,
including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and
neuroblastoma.[1][2] CEP-28122 has demonstrated potent, dose-dependent antitumor activity
in mouse xenograft models of these cancers.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the dosage, efficacy,
and formulation of CEP-28122 in mouse models.

Table 1: Efficacious Dosages of CEP-28122 in Mouse Xenograft Models
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Table 2: Pharmacodynamic Effects of CEP-28122 in Mice
Administration Time Post-
Dosage . Effect Reference
Route Dosing
>90% inhibition
of ALK tyrosine
30 mg/kg Single Oral Dose  >12 hours phosphorylation [1][2]
in tumor
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Table 3: Formulation and Solubility
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Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) and toxicology data (e.qg.,
LD50) for CEP-28122 in mice are not readily available in the public domain. Studies report that
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the administration of CEP-28122 was well-tolerated in mice and rats.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of CEP-28122 in
mouse models.

Protocol for Establishing Subcutaneous Xenografts

This protocol describes the establishment of subcutaneous tumor xenografts in
immunocompromised mice, a common model for evaluating the efficacy of anticancer agents.

[SIEEI[71I8]I°]

Materials:

Cancer cell line of interest (e.g., Sup-M2 for ALCL)

e Immunocompromised mice (e.g., SCID or NSG mice, 6-8 weeks old)[6]

» Sterile phosphate-buffered saline (PBS)

» Matrigel (optional, can aid in tumor formation)[9]

 Sterile syringes and needles (27-30 gauge)

 Calipers for tumor measurement

» Animal housing facility compliant with institutional guidelines

Procedure:

o Culture cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.
o Harvest the cells by trypsinization and wash them with sterile PBS.

» Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10”6 to 10 x
1076 cells per 100-200 pL).
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o Optionally, mix the cell suspension with an equal volume of Matrigel on ice to aid in tumor
establishment.[9]

o Anesthetize the mouse according to your institution's approved protocol.

« Inject the cell suspension (typically 100-200 pL) subcutaneously into the flank of the mouse.

[6]
e Monitor the mice regularly for tumor growth.

e Once tumors are palpable, begin measuring their volume using calipers (Volume = 0.5 x
length x width”2).[5]

e Randomize mice into treatment and control groups when tumors reach a predetermined size
(e.g., 100-200 mma3).

Protocol for Preparation and Oral Administration of
CEP-28122

This protocol outlines the preparation of CEP-28122 for oral gavage and its administration to

mice.
Materials:
o CEP-28122 powder

¢ Vehicle for dissolution (e.g., DMSO, followed by dilution in an aqueous vehicle like 0.5%
methylcellulose or a solution of PEG400 and Labrasol)[10]

o Sterile tubes for preparation

» Vortex mixer and/or sonicator

o Oral gavage needles (flexible or rigid, appropriate size for the mouse)
e Syringes

Procedure:
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e Preparation of Dosing Solution:

o Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg)
and the number and weight of the mice.

o Since CEP-28122 is soluble in DMSO, first dissolve the calculated amount of powder in a
small volume of DMSO.[4]

o Further dilute the DMSO concentrate with the chosen agueous vehicle to the final desired
concentration. The final concentration of DMSO should be kept low (typically <10%) to
avoid toxicity.

o Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh daily unless
stability data indicates otherwise.

o Oral Gavage Administration:

o Accurately weigh each mouse to determine the precise volume of the dosing solution to be
administered.

o Gently restrain the mouse.

o Insert the gavage needle carefully into the mouth and advance it along the upper palate
towards the esophagus. The needle should pass smoothly without resistance.

o Slowly administer the calculated volume of the CEP-28122 solution.
o Carefully withdraw the gavage needle.

o Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflow
ALK Signaling Pathway and Inhibition by CEP-28122

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated by genetic alterations, drives tumor cell proliferation and survival through downstream
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signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. CEP-28122
acts as a potent inhibitor of ALK's kinase activity, thereby blocking these downstream signals.
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Caption: ALK signaling and CEP-28122 inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the antitumor efficacy of CEP-
28122 in a subcutaneous xenograft mouse model.
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Caption: In vivo efficacy study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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